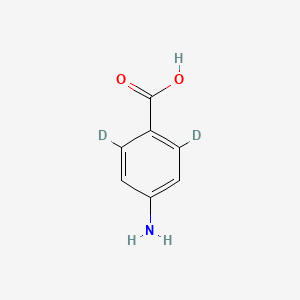

4-アミノ安息香酸-2,6-D2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

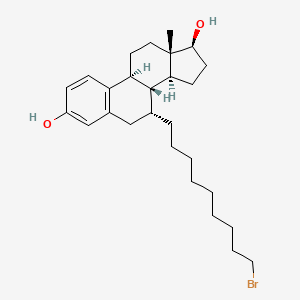

説明

Synthesis Analysis

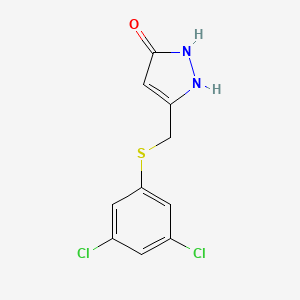

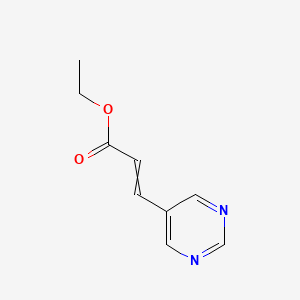

The synthesis of 4-Aminobenzoic-2,6-D2 acid involves multiple steps . The process includes the use of nitric acid and sulfuric acid, followed by the addition of magnesium sulfate heptahydrate and potassium permanganate. The final step involves the use of ammonium formate and palladium on activated carbon .Molecular Structure Analysis

The molecular formula of 4-Aminobenzoic-2,6-D2 acid is C7H7NO2 . The InChI key is ALYNCZNDIQEVRV-QDNHWIQGSA-N . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

4-Aminobenzoic-2,6-D2 acid is an off-white solid . It is slightly soluble in DMSO and Methanol . It should be stored at 2-8°C .科学的研究の応用

抗菌剤および細胞毒性物質

4-アミノ安息香酸(PABA)とその誘導体は、様々な生物学的活性を示しています . 無毒のPABAの単純な化学修飾は、メチシリン耐性黄色ブドウ球菌の阻害を含む抗菌活性の構成をもたらしました . 一部のシッフ塩基は、癌HepG2細胞株に対して顕著な細胞毒性を示しました .

葉酸前駆体

PABAは、多くの細菌種、酵母、植物で合成され、葉酸合成の基質として利用されます . アミノ基の修飾は、感受性株におけるビタミン機能の変化につながる可能性があります .

脂溶性の向上

脂溶性を高めた新規誘導体は、受動拡散によるPABAの限定的な吸収と細胞内蓄積を促進する可能性があります .

グリーンで持続可能なバイオ生産

アミノ安息香酸とその誘導体は、様々な染料、食品添加物、医薬品にとって重要な基礎化学物質です . グリーンで環境に優しく、持続可能なバイオ合成法は、徐々に研究者に支持されています .

バイオ合成経路

これには、オルトアミノ安息香酸、メタアミノ安息香酸、パラアミノ安息香酸、およびカテコール、葉酸などのその誘導体のバイオ合成経路が含まれます .

シキミ酸経路

OABA、MABA、PABA、およびその誘導体の合成は、グルコースなどの単純な炭素源から始まり、様々な酵素によって触媒されるシキミ酸経路に基づいている可能性があります

Safety and Hazards

作用機序

Target of Action

The primary target of 4-Aminobenzoic-2,6-D2 acid (also known as para-aminobenzoic acid or PABA) is the folate synthesis pathway in many human pathogens . PABA is an essential nutrient for these pathogens but is dispensable for humans . It is also used as a precursor for the synthesis of various antimicrobial and cytotoxic agents .

Mode of Action

PABA interacts with its targets by inhibiting the conversion of PABA to folate . This conversion is crucial for the survival of many pathogens, and by inhibiting this process, PABA exhibits its antimicrobial activity . In addition, PABA derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, and cytotoxic effects .

Biochemical Pathways

PABA is involved in the shikimate pathway , which is responsible for the synthesis of folate in bacteria, plants, and fungi . In this pathway, PABA is generated from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .

Result of Action

The result of PABA’s action is the inhibition of the growth of many human pathogens due to its interference with folate synthesis . Additionally, PABA derivatives have shown potential as antimicrobial and cytotoxic agents . For instance, some derivatives have shown antibacterial activity, including the inhibition of methicillin-resistant Staphylococcus aureus (MIC from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM), and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for the cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .

Action Environment

The action of 4-Aminobenzoic-2,6-D2 acid can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the pH, polarity, and hydrogen bonding capacity of the solvent . Furthermore, the green, environmentally friendly, and sustainable biosynthesis methods of PABA and its derivatives are gradually being favored by researchers .

生化学分析

Biochemical Properties

4-Aminobenzoic-2,6-D2 acid plays a role in biochemical reactions. It is reported as a stable isotope-labeled folate internal standard for the measurement of red blood cell folates

Cellular Effects

The effects of 4-Aminobenzoic-2,6-D2 acid on various types of cells and cellular processes are not well-studied. Its parent compound, 4-Aminobenzoic acid, has been shown to have various biological activities . It is an essential nutrient for many human pathogens but dispensable for humans .

Molecular Mechanism

The molecular mechanism of action of 4-Aminobenzoic-2,6-D2 acid is not well-documented in the literature. It is known that the simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity .

Temporal Effects in Laboratory Settings

The changes in the effects of 4-Aminobenzoic-2,6-D2 acid over time in laboratory settings are not well-documented in the literature. It is known that in a neutral aqueous solution, PABA undergoes rapid protonation after excitation, producing excited state species in the neutral form that may shift effectively by intersystem crossing (ISC) to the long-lasting triplet state capable of damaging nucleic acids .

Metabolic Pathways

4-Aminobenzoic-2,6-D2 acid is involved in several metabolic pathways. It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants .

特性

IUPAC Name |

4-amino-2,6-dideuteriobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYNCZNDIQEVRV-QDNHWIQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C(=O)O)[2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[2-amino-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B569636.png)

![Benzo[g]chrysene-9-carbaldehyde](/img/structure/B569639.png)

![2H-Furo[3,4-d][1,3]dioxole-2,4,6-trione](/img/structure/B569644.png)